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Diphenylguanidine

Rubber vulcanization Scorch safety Cure kinetics

1,3-Diphenylguanidine (DPG) is the benchmark secondary accelerator for silica-reinforced rubber compounds, uniquely delivering simultaneous vulcanization acceleration and silanization catalysis—a dual functionality irreplaceable in low rolling resistance 'green tire' tread formulations. DPG deactivates residual silanol groups on silica fillers while ensuring optimal crosslink density with thiazole or sulfenamide primary accelerators. In NR formulations, DPG as a secondary accelerator delivers ~9 MPa tensile strength improvement over baseline systems with defined scorch safety, making it ideal for general-purpose rubber goods where faster cycle times are required compared to DOTG. DPG also serves as a secondary gelling agent in silico-fluoride latex foam processing and as a contact corrosion inhibitor for carbon steel in H₂S-saturated environments.

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
CAS No. 102-06-7
Cat. No. B1679371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylguanidine
CAS102-06-7
Synonyms1,3-diphenylguanidine
diphenylguanidine
diphenylguanidine hydrochloride
diphenylguanidine monohydrochloride
diphenylguanidine sulfate (2:1)
sym-diphenylguanidine
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N
InChIInChI=1S/C13H13N3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,14,15,16)
InChIKeyOWRCNXZUPFZXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility29.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in ethanol, carbon tetrachloride, chloroform, toluene;  very soluble in ethyl ether.
In water, 1,000 mg/L at 25 °C
Solubility in water at 20Â °C: poo
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diphenylguanidine (CAS 102-06-7) Procurement Guide: Secondary Rubber Accelerator and Beyond


1,3-Diphenylguanidine (DPG), CAS 102-06-7, is an organic guanidine derivative with molecular formula C₁₃H₁₃N₃ and molecular weight 211.26 g/mol . It is a white to cream-colored crystalline powder with a melting point of 146–152°C and solubility in chloroform, alcohols, and ethers . DPG is predominantly employed as a secondary accelerator in sulfur vulcanization of natural rubber (NR) and styrene-butadiene rubber (SBR), typically in combination with thiazoles (e.g., MBT, MBTS) or sulfenamides (e.g., CBS, TBBS) . It also serves as a secondary gelling agent in latex foam processing and finds niche applications as a corrosion inhibitor and analytical reagent [1].

Why Generic Substitution of Diphenylguanidine (DPG) Is Scientifically Unjustified


Within the guanidine accelerator class, compounds differ substantially in basicity, steric hindrance, and thermal decomposition profiles—parameters that directly govern vulcanization kinetics, scorch safety, and crosslink architecture [1]. Even structurally close analogs such as di-o-tolylguanidine (DOTG) exhibit divergent processing safety windows and dosage requirements: DOTG requires approximately 20% less material than DPG to achieve equivalent cure states due to its higher molar efficiency, yet DPG remains the benchmark secondary accelerator in silica-reinforced tire tread compounds owing to its dual functionality in both vulcanization and silanization catalysis [2]. Substituting DPG with an alternative guanidine or amine-based accelerator without reformulation invariably alters scorch time, modulus development, and ultimately, product performance and regulatory compliance profile.

Diphenylguanidine (DPG) Quantitative Differentiation Evidence vs. In-Class Alternatives


DPG Reduces Scorch Time (ts2) in Binary Accelerator Systems vs. CBS-Only Formulations

In binary accelerator systems with CBS or MBTS, the addition of DPG consistently reduces scorch time (ts2) and cure time (t90), accelerating the onset of crosslinking relative to formulations without DPG [1]. This effect is attributed to DPG's activation of thiazole and sulfenamide accelerators through increased nucleophilicity in the vulcanization milieu [2].

Rubber vulcanization Scorch safety Cure kinetics NR compounding

DPG vs. DOTG: Processing Safety and Dosage Efficiency Trade-off Quantified

Di-o-tolylguanidine (DOTG), the most structurally analogous guanidine accelerator, demonstrates superior processing safety (longer scorch time) compared to DPG, but at the cost of requiring higher molar dosage for equivalent acceleration [1]. Conversely, DPG's higher reactivity reduces scorch safety but enables faster cure initiation. The efficiency differential is quantified as follows: DOTG requires approximately 20% less material than DPG to achieve the same degree of vulcanization . This inverse relationship between scorch safety and accelerator efficiency dictates selection based on processing conditions: DPG is preferred when faster cure initiation is desired; DOTG when extended scorch safety is paramount [2].

Guanidine accelerators Processing safety Scorch resistance DOTG comparison

DPG as Secondary Accelerator Increases Tensile Strength in NR Formulations: +9.07 MPa vs. Baseline

When employed as a secondary accelerator in natural rubber (NR) formulations, DPG significantly enhances tensile strength compared to baseline formulations lacking a secondary accelerator. In a controlled study evaluating the effect of different accelerators on NR mechanical properties, the incorporation of DPG as a secondary accelerator improved tensile strength from 18.3 MPa to 27.37 MPa [1]. This represents an absolute increase of 9.07 MPa and a relative improvement of approximately 50%. CBS as a secondary accelerator under identical conditions yielded a higher tensile strength of 31.53 MPa, providing a benchmark for selection when tensile properties are the primary performance criterion [1].

Mechanical properties Tensile strength NR compounding Secondary accelerator

DPG Synthesis Yield Optimization: Continuous Process Achieves 96.5–97.2% Yield with 99.7% Purity

Traditional batch synthesis of DPG via cyanogen chloride and aniline suffers from complex purification steps and yields typically below 90% [1]. A patented continuous tubular reactor process using aniline and cyanogen chloride achieves substantially higher yields: Example 1 yielded 96.5% DPG with 99.71% purity at 170°C with 2-minute residence time; Example 2 achieved 97.2% yield with 99.42% purity at 160°C in ethanol [2]. This continuous process outperforms conventional batch methods by at least 6–8 absolute percentage points in yield while maintaining >99% purity without extensive post-reaction purification.

Synthesis optimization Process chemistry Yield improvement Industrial manufacturing

DPG UV Detection at 235 nm Enables HPLC Quantification with 30 mg/kg LOD vs. DOTG at 40 mg/kg

A validated HPLC-UV method for simultaneous determination of DPG and DOTG residues in synthetic rubber materials employs UV detection at 235 nm, with gradient elution using acetonitrile-phosphate buffer on a C18 column [1]. Under these optimized conditions, the method limit of detection (MLOD) for DPG is 30 mg/kg, whereas DOTG exhibits a slightly higher MLOD of 40 mg/kg [1]. Both compounds demonstrate excellent linearity in the concentration range of 2–50 mg/L with correlation coefficients >0.999, and recoveries ranging from 82.4% to 94.5% with RSD of 1.0–3.3% [1].

Analytical chemistry HPLC method Detection limit Quality control

DPG Storage Stability Superior to Thiuram and Dithiocarbamate Accelerators

Across multiple vendor technical datasheets and industry references, DPG consistently exhibits better storage stability compared to thiuram (e.g., TMTD, TMTM) and dithiocarbamate (e.g., ZDMC, ZDEC) accelerators . While the accelerated activity of DPG is lower than these ultra-accelerators, its superior shelf stability—with a recommended maximum storage life of 2 years under proper conditions—reduces the risk of premature degradation and performance drift in stored rubber compounds . This stability advantage is particularly relevant for compounding operations with variable production schedules or extended inventory holding periods.

Storage stability Accelerator shelf life Procurement Inventory management

Diphenylguanidine (DPG) Optimal Application Scenarios Based on Quantitative Evidence


Silica-Reinforced Tire Tread Compounds Requiring Dual Vulcanization and Silanization Catalysis

DPG is the most commonly used secondary accelerator in silica-reinforced rubber compounds because it uniquely serves two functions: it accelerates sulfur vulcanization as a secondary accelerator and simultaneously catalyzes the silanization reaction between silica filler and silane coupling agents (e.g., TESPT), while also deactivating residual free silanol groups [1]. This dual functionality makes DPG irreplaceable in low rolling resistance 'green tire' tread formulations. Alternative amines can partially substitute for DPG's silanization role, but require reformulation to match DPG's combined vulcanization and filler-polymer coupling performance [2].

NR Latex Foam Processing as Secondary Gelling Agent (Foam Stabilizer)

DPG functions as a secondary gelling agent in the silico-fluoride latex foam process, where it stabilizes the foam structure during gelation of natural rubber latex [1]. This application leverages DPG's moderate basicity and compatibility with aqueous latex systems, providing controlled gelation kinetics that are essential for uniform foam cell distribution and final product quality.

Natural Rubber Vulcanization Requiring Moderate Tensile Strength Enhancement with Balanced Scorch Safety

In NR formulations where a tensile strength of approximately 27 MPa is adequate and faster cure initiation is desired, DPG as a secondary accelerator delivers a ~9 MPa tensile strength improvement over baseline while providing a defined scorch safety profile [1]. This scenario applies to general-purpose rubber goods where CBS's higher tensile strength (31.5 MPa) is not required, and DOTG's extended scorch safety would unnecessarily prolong cycle times.

Corrosion Inhibition in H₂S-Containing Aqueous Electrolytes as a Contact Inhibitor

DPG demonstrates measurable efficacy as a contact corrosion inhibitor for carbon steel in H₂S-saturated aqueous electrolytes (0.5% NaCl + 0.25 g/L CH₃COOH + 2 g/L H₂S; pH 3.6) [1]. While quaternary ammonium salts (QAS) exhibit superior individual inhibition efficiency, DPG remains a viable option in mixed inhibitor formulations, particularly when blended with volatile inhibitors such as IFKhAN-118 [1].

Technical Documentation Hub

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